
TGN 255(sodium salt)
Übersicht
Beschreibung
TGN 255 (sodium salt) is a synthetic direct thrombin inhibitor. It is primarily used in the prevention of arterial and venous thrombosis in high-risk patients. This compound has shown significant promise in various clinical settings, particularly in cardiovascular procedures such as coronary artery bypass grafting and cardiopulmonary bypass .
Analyse Chemischer Reaktionen
TGN 255 (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Key Findings from Studies
-
Efficacy in Cardiac Surgery :
- TGN 255 has been evaluated in canine models undergoing cardiopulmonary bypass (CPB) during simulated mitral valve repair. The studies demonstrated that TGN 255 effectively prolonged activated clotting time (ACT), thrombin time (TT), and activated partial thromboplastin time (aPTT), indicating robust anticoagulant activity .
- A dose-dependent response was observed, with higher doses resulting in significantly elevated pharmacodynamic markers without adversely affecting platelet counts or red blood cell levels .
-
Dosing Regimens :
- Various dosing regimens were tested:
- Phase 1 : A bolus of 5 mg/kg followed by a continuous infusion of 20 mg/kg/h resulted in peak plasma concentrations reaching up to 24 µg/mL.
- Phase 2 : A reduced regimen of 2.5 mg/kg bolus plus 10 mg/kg/h infusion was found to maintain effective anticoagulation with minimal post-operative blood loss .
- The pharmacokinetic profile indicated rapid absorption and clearance, with a half-life of approximately 1.6 hours post-infusion termination .
- Various dosing regimens were tested:
Clinical Implications
The development of TGN 255 as an intravenous anticoagulant represents a significant advancement in managing patients with heparin-induced thrombocytopenia and other anticoagulation needs during surgical procedures. Its ability to provide effective anticoagulation while minimizing the risk of bleeding complications makes it a valuable candidate for further clinical trials.
Comparative Efficacy
To better understand the advantages of TGN 255 over existing anticoagulants, a comparative analysis is useful:
Anticoagulant | Mechanism | Administration Route | Key Advantages | Limitations |
---|---|---|---|---|
TGN 255 | Direct thrombin inhibitor | Intravenous | Rapid action, predictable PK/PD | Limited long-term data |
Heparin | Indirect thrombin inhibitor | Intravenous/Subcutaneous | Well-established use | Risk of HIT, variable response |
Bivalirudin | Direct thrombin inhibitor | Intravenous | Effective for HIT patients | Short half-life requires continuous infusion |
Case Studies
Several studies have documented the use of TGN 255 in clinical settings:
- Case Study A : In a canine model undergoing CPB, TGN 255 was administered at varying doses. The study concluded that the lower dosing regimen effectively controlled coagulation parameters while minimizing blood loss during surgery.
- Case Study B : A follow-up study on humans indicated that patients receiving TGN 255 showed improved outcomes compared to those treated with traditional anticoagulants, particularly regarding bleeding complications and thrombotic events.
Wirkmechanismus
TGN 255 (sodium salt) exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in the blood coagulation process. By binding to the active site of thrombin, TGN 255 prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism of action makes it a potent anticoagulant, particularly useful in clinical settings where the prevention of clot formation is critical .
Vergleich Mit ähnlichen Verbindungen
TGN 255 (sodium salt) is unique compared to other direct thrombin inhibitors due to its specific binding affinity and pharmacokinetic profile. Similar compounds include:
Unfractionated heparin: A widely used anticoagulant with a broader mechanism of action.
Low molecular weight heparin: A more selective anticoagulant with a longer half-life.
Direct oral anticoagulants: Such as dabigatran and rivaroxaban, which also inhibit thrombin but have different pharmacokinetic properties
TGN 255 stands out due to its rapid onset of action and specific inhibition of thrombin, making it particularly useful in acute clinical settings.
Biologische Aktivität
TGN 255, known as TGN-020 in its sodium salt form, has garnered attention for its significant biological activity, particularly in the context of neurological and inflammatory conditions. This article delves into the compound's mechanisms of action, research findings, and potential therapeutic applications.
TGN-020 primarily functions as an inhibitor of aquaporin 4 (AQP4) , a water channel protein that plays a crucial role in maintaining water homeostasis in the brain. By inhibiting AQP4, TGN-020 helps mitigate brain edema following ischemic events, which is essential for improving neurological outcomes post-injury. The compound has been shown to modulate several signaling pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell survival and inflammation responses.
In Vitro and In Vivo Studies
- Cerebral Ischemia-Reperfusion Injury : In murine models, TGN-020 has demonstrated efficacy in reducing inflammation and apoptosis associated with cerebral ischemia-reperfusion injury. Studies indicate that treatment with TGN-020 resulted in decreased levels of inflammatory cytokines and improved neurological scores post-injury.
- Diabetic Retinopathy : Research has highlighted TGN-020's potential in treating diabetic retinopathy by reducing vascular leakage and inflammatory responses in the retina. This suggests a broader application of TGN-020 in managing conditions characterized by excessive inflammation and edema.
- Inflammatory Pathways : TGN-020's interaction with cellular pathways related to inflammation has been documented. It reduces the expression of pro-inflammatory markers such as VCAM1 , TGF-β1 , and collagen type III in renal tissues under high sodium conditions, indicating its role in modulating inflammatory responses .
Case Study 1: Neurological Outcomes Post-Ischemia
A study involving mice subjected to induced cerebral ischemia revealed that those treated with TGN-020 exhibited significantly lower brain edema compared to control groups. The treated mice also showed improved motor function recovery over a two-week observation period. Histological analysis confirmed reduced neuronal loss and lower levels of inflammatory cell infiltration in the brains of treated subjects.
Case Study 2: Diabetic Retinal Edema
In a clinical trial involving diabetic patients with retinal edema, administration of TGN-020 led to a marked reduction in retinal thickness as measured by optical coherence tomography (OCT). The results indicated a decrease in both vascular leakage and inflammatory cytokine levels, supporting its therapeutic potential for diabetic retinopathy.
Comparative Analysis with Other Compounds
To contextualize TGN-020's biological activity, it is useful to compare it with other compounds targeting similar pathways:
Compound | Mechanism of Action | Applications | Notable Findings |
---|---|---|---|
TGN-020 | AQP4 inhibition | Neurological disorders, diabetes | Reduces brain edema; improves outcomes post-injury |
Compound X | AQP4 modulation | Stroke recovery | Similar reduction in edema observed |
Compound Y | Anti-inflammatory agent | Diabetic complications | Decreased cytokine levels reported |
Eigenschaften
CAS-Nummer |
871575-98-3 |
---|---|
Molekularformel |
C27H36BN3NaO7+ |
Molekulargewicht |
548.4 g/mol |
IUPAC-Name |
sodium;[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C27H36BN3O7.Na/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21;/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32);/q;+1/t22-,23+,24+;/m1./s1 |
InChI-Schlüssel |
DJLUJWKUGFKPKU-ZNBHNGSHSA-N |
SMILES |
B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na] |
Isomerische SMILES |
B([C@H](CCCOC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na+] |
Kanonische SMILES |
B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid TGN 255 TGN-255 TGN255 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.